(24E)-24-N-Propylidenecholesterol is a natural product found in Acanthus ilicifolius, Dictyuchus monosporus, and other organisms with data available.
Fucosterol
CAS No.: 17605-67-3
Cat. No.: VC0528534
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17605-67-3 |
---|---|
Molecular Formula | C29H48O |
Molecular Weight | 412.7 g/mol |
IUPAC Name | (3S,10R,13R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24?,25?,26?,27?,28+,29-/m1/s1 |
Standard InChI Key | OSELKOCHBMDKEJ-ZMRGBFEOSA-N |
Isomeric SMILES | C/C=C(\CC[C@@H](C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |
SMILES | C/C=C(C(C)C)\CC[C@@H](C)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C |
Canonical SMILES | CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Appearance | Solid powder |
Melting Point | 124 °C |
Introduction
Chemical Structure and Natural Sources
Fucosterol (C₂₉H₄₈O) is a 3β-sterol characterized by a stigmastan-3β-ol backbone with double bonds at positions 5 and 24(28) . Its molecular weight is 412.7 g/mol, and it exists as a trans-24-ethylidenecholesterol isomer . Structurally, fucosterol shares similarities with cholesterol but includes unique marine-derived modifications that enhance its biological activity.
Natural Occurrence
Fucosterol is abundant in brown algae such as Sargassum fusiforme and Padina boryana, where it serves as a primary phytosterol . It is also isolated from marine diatoms and seagrasses, underscoring its ecological prevalence in marine ecosystems .
Pharmacokinetic Profile and Bioavailability
A pivotal study using Sprague-Dawley rats revealed fucosterol’s pharmacokinetic properties . After oral administration, fucosterol exhibited poor absorption, with an absolute bioavailability of 0.74% . Its elimination was slow, primarily through fecal excretion (85.2% of the administered dose), with minimal renal clearance .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cₘₐₓ | 1.45 μg/mL |
Tₘₐₓ | 4.2 hours |
AUC₀–∞ | 18.7 μg·h/mL |
Half-life (t₁/₂) | 12.3 hours |
These data suggest that fucosterol’s therapeutic applications may require formulation strategies to enhance bioavailability, such as nanoparticle encapsulation or structural derivatization .
Anticancer Mechanisms and Efficacy
Inhibition of Ovarian Cancer Cell Proliferation
In ES2 and OV90 ovarian cancer cells, fucosterol suppressed proliferation with IC₅₀ values of 62.4 μM and 51.4 μM, respectively . Mechanistically, it downregulated cyclin D1 (CCND1) phosphorylation and reduced nuclear PCNA expression, indicating cell-cycle arrest at the G1 phase .
Apoptosis Induction
Fucosterol activated intrinsic apoptosis pathways by:
-
Increasing cytosolic and mitochondrial Ca²⁺ levels by 2.5-fold .
-
Upregulating cleaved caspase-3 (3.8-fold) and cytochrome c (2.9-fold) .
In Vivo Antitumor Activity
In zebrafish xenograft models, fucosterol (100 μM) reduced tumor volume by 68% and inhibited angiogenesis by suppressing VEGF signaling . These effects correlated with downregulation of PI3K/AKT/mTOR and MEK-S6 pathways, critical drivers of ovarian cancer progression .
Anti-Inflammatory and Antioxidant Effects
Protection Against Particulate Matter (PM)-Induced Inflammation
In macrophages exposed to PM₂.₅, fucosterol (20 μM):
-
Reduced NO production by 75% by inhibiting iNOS and COX-2 expression .
-
Suppressed TNF-α and IL-6 secretion by 60% and 55%, respectively .
-
Activated the Nrf2/HO-1 pathway, enhancing antioxidant defense mechanisms .
Modulation of NF-κB and MAPK Pathways
Fucosterol decreased phosphorylation of NF-κB p65 (by 50%) and ERK1/2 (by 40%), attenuating pro-inflammatory signaling . These effects were dose-dependent, with maximal inhibition observed at 40 μM .
Additional Pharmacological Activities
Cholesterol-Lowering Effects
Fucosterol competitively inhibits intestinal cholesterol absorption by binding to NPC1L1 transporters, reducing serum LDL levels by 25% in hyperlipidemic models .
Hepatoprotective and Neuroprotective Roles
Preliminary studies suggest fucosterol mitigates ethanol-induced liver damage by enhancing glutathione synthesis (2.2-fold) and suppressing CYP2E1 activity . In neuronal cells, it reduces β-amyloid toxicity by 30% via inhibition of JNK phosphorylation .
Challenges and Future Directions
Despite its promise, fucosterol’s clinical translation is hindered by:
-
Low oral bioavailability (0.74%) due to poor aqueous solubility .
-
Limited data on long-term toxicity and drug interactions.
Future research should prioritize:
-
Development of synthetic analogs with improved pharmacokinetics.
-
Clinical trials evaluating synergistic effects with chemotherapeutics.
-
Exploration of topical formulations for inflammatory skin disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume